

Analytical Methods for Diclosulam: Extraction, Cleanup, and Analysis

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Compound Focus: Diclosulam

CAS No.: 145701-21-9

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Introduction

Diclosulam is a sulfonanilide herbicide from the triazolopyrimidine class, widely used for pre-emergent control of broadleaf weeds in crops like soybeans and peanuts. [1] [2] It acts by inhibiting the plant enzyme **acetohydroxyacid synthase (AHAS)**. [1] As a soil-applied herbicide with potential for mobility and persistence, robust analytical methods for its determination in environmental matrices are essential for regulatory compliance and environmental monitoring. [1] [3] [4] This application note consolidates available physicochemical and environmental fate data to provide researchers with a detailed framework for developing analytical methods for **diclosulam**, with a focus on extraction and cleanup procedures for soil and aqueous samples.

Chemical and Physical Properties

Understanding the fundamental properties of **diclosulam** is critical for selecting appropriate extraction solvents, adjusting pH conditions, and designing cleanup strategies. Its weak acid nature and specific solubility profile are the most influential factors in method development.

Table 1: Physicochemical Properties of Diclosulam

Property	Value	Significance for Analytical Methods	Source
Molecular Formula	C ₁₃ H ₁₀ Cl ₂ FN ₅ O ₃ S	Confirms molecular structure for MS detection.	[1] [2]
Molecular Weight	406.22 g/mol		[1] [2]
CAS RN	145701-21-9	Compound identifier.	[1] [2] [5]
pKa	4.0	Dictates pH-dependent ionization; extraction efficiency is enhanced under acidic conditions (pH < pKa).	[1] [2]
Log P (at pH 7)	0.85	Indicates moderate lipophilicity at neutral pH.	[1] [2]
Vapour Pressure	6.67 × 10 ⁻¹⁰ mPa (25°C)	Low volatility; minimal loss during solvent concentration steps.	[1] [2]
Melting Point	218 - 221 °C	High melting point suggests a stable, crystalline solid.	[1] [2]

Solubility Data: The solubility of **diclosulam** is highly dependent on the solvent and pH. It has a **low aqueous solubility** of 6.32 mg/L at 20°C and pH 7. [1] [2] However, its solubility increases significantly in organic solvents, making it amenable to solvent-based extraction. [1] [2]

Table 2: Solubility of Diclosulam in Organic Solvents

Solvent	Solubility (g/100 mL)	Suitability for Extraction
Acetone	~0.80	Excellent; a strong solvent for initial extraction from soil.
Dichloromethane	~0.22	Good; useful for liquid-liquid partitioning.
Ethyl Acetate	~0.15	Good; an alternative for extraction or partitioning.

Solvent	Solubility (g/100 mL)	Suitability for Extraction
Methanol	~0.08	Moderate; can be used, but less efficient than acetone.
Acetonitrile	0.459	Good; particularly suitable for HPLC analysis. [6]

Environmental Fate and Analytical Implications

The behavior of **diclosulam** in the environment directly informs the choice of analytical matrices and the potential for interference from breakdown products.

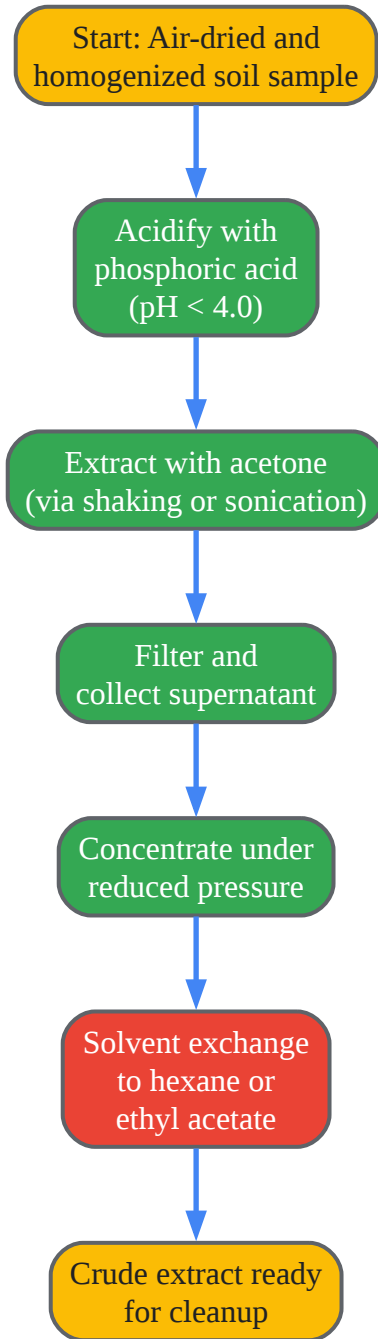
- **Soil Degradation: Diclosulam** is degraded in soil primarily via **aerobic microbial metabolism**. [3] [2] Reported field and laboratory degradation half-lives (DT₅₀) vary, with values of **20 days (field)** and **49 days (lab at 20°C)** mentioned. [1] Another study on multiple soils found an average DT₅₀ of **28 days**. [3] This moderate persistence necessitates monitoring for the parent compound and its major metabolites.
- **Major Soil Metabolites:** Key transformation products identified in soil studies include:
 - **5-OH-diclosulam:** The 5-hydroxy analogue (dealkylation product). [3]
 - **Aminosulfonyl triazolopyrimidine (ASTP):** Resulting from hydrolysis of the sulfonamide linkage. [3]
 - **8-Cl-diclosulam:** An 8-chloro-5-hydroxy analogue. [3] Methods should be developed to separate and potentially quantify these metabolites alongside the parent compound.
- **Soil Sorption:** The sorption of **diclosulam** to soil is relatively low, with an average initial adsorption coefficient (K_d) of **1.1 L/kg** reported. [3] The K_{oc} value is reported as **55** [3] and **78 mL/g** elsewhere, [2] indicating a **high potential for mobility and leaching**. This underscores the importance of analyzing water samples in addition to soil.

Proposed Extraction and Cleanup Procedures

The following protocols are synthesized from general analytical principles and the specific physicochemical properties of **diclosulam**. The U.S. EPA has posted a method for **diclosulam** in soil (MRID 44587802), which uses GC/MS and has a stated **limit of quantitation (LOQ) of 1.0 µg/kg**. [7] However, the specific details of the extraction and cleanup are not provided in the public summary.

Extraction from Soil Matrices

This procedure is designed for a 10-20 gram soil sample.



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Workflow for Soil Extraction and Cleanup

Materials:

- **Solvents:** Acetone (HPLC grade), phosphoric acid, hexane, ethyl acetate.
- **Equipment:** Centrifuge, mechanical shaker or ultrasonic bath, rotary evaporator or nitrogen evaporator, pH meter, filtration apparatus.

Detailed Protocol:

- **Sample Preparation:** Air-dry the soil sample and sieve it through a 2 mm mesh. Homogenize thoroughly.
- **pH Adjustment:** Transfer a 10 g representative sub-sample to a suitable container. Acidify the sample with a dilute solution of phosphoric acid to achieve a pH **below 4.0**. This ensures **diclosulam** (pKa 4.0) is in its non-ionic, more extractable form. [1] [2]
- **Solvent Extraction:** Add 20-30 mL of acetone to the soil. Mechanically shake for 60 minutes or use ultrasonication for 30 minutes.
- **Separation:** Centrifuge the mixture or vacuum-filter through a glass fiber filter. Collect the supernatant/extract in a clean flask.
- **Concentration:** Transfer the extract to a rotary evaporator and concentrate to near dryness at a temperature not exceeding 40°C. Due to its low vapour pressure, **diclosulam** is not expected to suffer significant volatility losses. [1]
- **Solvent Exchange:** Reconstitute the residue in 5-10 mL of hexane or ethyl acetate (depending on the subsequent cleanup step).

Cleanup of Extracts

Cleanup is essential to remove co-extracted interferents (e.g., humic acids, lipids) before instrumental analysis.

Liquid-Liquid Partitioning (for water samples or solvent exchange):

- Transfer the aqueous sample or reconstituted extract to a separatory funnel.
- Perform partitioning using dichloromethane or ethyl acetate. [1] [6]
- Shake vigorously, vent pressure, and allow the phases to separate.
- Collect the organic layer and repeat the extraction 2-3 times.
- Combine the organic layers and pass them through a bed of anhydrous sodium sulfate to remove residual water.
- Concentrate the extract using an evaporator.

Solid-Phase Extraction (SPE) - Recommended: SPE provides superior cleanup and concentration. The choice of sorbent is critical.

- **Recommended Sorbent: Reversed-Phase (e.g., C18).** The moderate lipophilicity of **diclosulam** (Log P = 0.85) makes it well-suited for retention on C18 sorbents. [1] [2]
- **Procedure:**
 - **Conditioning:** Condition the C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of reagent water (pH adjusted to ~3 with phosphoric acid).
 - **Loading:** Load the sample extract (after partial concentration and solvent exchange to a water-miscible solvent) onto the cartridge at a slow, drop-wise rate.
 - **Washing:** Wash the cartridge with 5-10 mL of a weak solvent (e.g., 10-20% methanol in acidified water) to remove polar interferences.
 - **Elution:** Elute **diclosulam** with 5-10 mL of a strong solvent, such as pure acetone, acetonitrile, or a mixture of dichloromethane in methanol (e.g., 80:20, v/v). [1] [6]
 - **Final Concentration:** Gently evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase used for HPLC analysis (e.g., acetonitrile/water). [6]

Instrumental Analysis and Method Performance

HPLC Analysis: Diclosulam can be effectively separated and quantified using **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)**. [6]

- **Column:** Newcrom R1 or equivalent C18 column. [6]
- **Mobile Phase:** A binary mixture of **acetonitrile and water**, often modified with a small percentage of **phosphoric acid or formic acid** (the latter for MS-compatibility). [6]
- **Detection:** For maximum sensitivity and specificity, **Mass Spectrometric (MS) detection** is preferred. The EPA method for soil uses **GC/MS**, confirming its viability for this compound. [7]

Method Performance:

- **Limit of Quantitation (LOQ):** The referenced EPA method for soil analysis achieves an LOQ of **1.0 µg/kg (1.0 ppb)**, which is an excellent benchmark for method validation. [7]
- **Recovery and Precision:** During method development, spike-and-recovery experiments should be conducted on control matrices to establish accuracy (typically 70-120% recovery) and precision (RSD < 20%).

Troubleshooting and Best Practices

- **Poor Recovery:**
 - **Cause:** Inefficient extraction due to incorrect pH or strong sorption to soil.
 - **Solution:** Ensure the sample is sufficiently acidified ($\text{pH} < \text{pKa}$ of 4.0) prior to extraction. [1]
Using a stronger solvent like acetone can help displace the analyte from soil particles. [1]
- **Matrix Interferences in Chromatography:**
 - **Cause:** Inadequate cleanup.
 - **Solution:** Optimize the SPE washing step or consider a more selective sorbent. The use of **MS/MS detection** provides an additional layer of selectivity by monitoring specific ion transitions.
- **Degradation During Analysis:**
 - **Cause:** **Diclosulam** is susceptible to hydrolysis at high pH (hydrolysis half-life of 2 days at pH 9). [2]
 - **Solution:** Maintain slightly acidic conditions throughout the sample preparation and storage process. Store standard solutions and extracts in acetonitrile or methanol at -20°C .

Applications in Research

Analytical methods for **diclosulam** are critical in various research fields:

- **Environmental Monitoring:** Tracking the dissipation and leaching potential of **diclosulam** in agricultural soils and adjacent water bodies. [1] [3]
- **Phytoremediation Studies:** Evaluating the efficiency of plant species (e.g., *Cajanus cajan*, *Canavalia ensiformis*) in removing **diclosulam** residues from contaminated soils. [4]
- **Metabolism and Fate Studies:** Identifying and quantifying the formation of major metabolites like 5-OH-**diclosulam** and ASTP in environmental and biological systems. [3]

Conclusion

While a complete, detailed official method for **diclosulam** extraction and cleanup is not fully detailed in the public domain, robust analytical procedures can be developed based on its well-characterized physicochemical properties. The core strategy involves **acidification of the sample** to suppress ionization, efficient extraction with a **strong solvent like acetone**, and effective cleanup using **reversed-phase SPE**.

Adherence to these principles, coupled with RP-HPLC separation and MS detection, will yield a highly reliable and sensitive method suitable for environmental monitoring and advanced research applications, such as studying its environmental fate and developing remediation strategies. [1] [7] [6]

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